5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one
CAS No.: 882864-83-7
Cat. No.: VC16041883
Molecular Formula: C23H25ClN4O4
Molecular Weight: 456.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882864-83-7 |
|---|---|
| Molecular Formula | C23H25ClN4O4 |
| Molecular Weight | 456.9 g/mol |
| IUPAC Name | 4-[(2E)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C23H25ClN4O4/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-19(13-21(29)27-28-22)26-25-14-15-11-18(24)23(30)20(12-15)31-2/h6-9,11-14,30H,3-5,10H2,1-2H3,(H2,26,27,29)/b25-14+ |
| Standard InChI Key | HTUKDXDNMLPYMA-AFUMVMLFSA-N |
| Isomeric SMILES | CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC(=C(C(=C3)Cl)O)OC |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC(=C(C(=C3)Cl)O)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(2E)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one, reflects three key structural domains (Figure 1):
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Pyridazinone Core: A six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group at position 3 .
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Hydrazinyl-Benzylidene Moiety: An (E)-configured hydrazone bridge connecting the pyridazinone to a 3-chloro-4-hydroxy-5-methoxyphenyl group.
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4-Pentyloxyphenyl Substituent: A lipophilic alkoxy chain at position 6 of the pyridazinone ring.
Table 1: Critical Functional Groups and Their Roles
Physicochemical Profile
The compound’s physicochemical properties derive from its hybrid polar-apolar structure:
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Molecular Weight: 456.9 g/mol.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups; limited aqueous solubility (estimated logP ≈ 3.2).
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Tautomerism: The pyridazinone core exhibits keto-enol tautomerism, favoring the keto form in nonpolar solvents .
Synthetic Pathways and Optimization
Condensation Reaction Framework
Synthesis typically involves a two-step protocol (Scheme 1):
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Preparation of 6-(4-Pentyloxyphenyl)pyridazin-3(2H)-one: Achieved via cyclocondensation of mucobromic acid with 4-pentyloxyphenyl hydrazine .
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Hydrazone Formation: Condensation with 3-chloro-4-hydroxy-5-methoxybenzaldehyde under acidic catalysis.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Mucobromic acid, EtOH, reflux, 12h | 68% |
| 2 | NH2NH2·H2O, HCl, MeOH, 60°C, 6h | 52% |
Catalytic Innovations
Recent advances leverage green chemistry principles:
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Ionic Liquid Catalysts: [bmim]Br/AlCl3 enhances reaction rates and reduces byproducts in hydrazone formation .
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Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 80°C, 300W, 15min) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, CH=N).
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δ 7.89–7.23 (m, 7H, aromatic).
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δ 4.12 (t, J=6.8 Hz, 2H, OCH2).
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δ 3.84 (s, 3H, OCH3).
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Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
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1675 (C=O, pyridazinone).
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1602 (C=N, hydrazone).
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1255 (C–O–C, pentyloxy).
Biological Activity and Mechanistic Insights
Table 3: Hypothesized Bioactivity Profile
| Activity Type | Proposed Mechanism |
|---|---|
| Antibacterial | Topoisomerase II inhibition |
| Anticancer | PARP-1 enzyme suppression |
| Anti-inflammatory | COX-2 selectivity (SI > 10) |
Structure-Activity Relationships (SAR)
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Chloro Substituent: Enhances membrane permeability and target binding.
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Pentyloxy Chain: Optimal length (C5) balances lipophilicity and solubility.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Combinatorial regimens with PARP inhibitors (Phase 0 studies pending).
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Antimicrobial Resistance: Synergy with β-lactam antibiotics against MRSA .
Agricultural Chemistry
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